METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE
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Overview
Description
METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines quinoline and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-ethenylphenol with methyl 6-methoxyquinoline-2-carboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to different structural analogs.
Substitution: The phenyl and quinoline rings can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-METHOXYPHENYLACETATE: Similar in structure but lacks the quinoline ring.
4-METHOXYPHENYLACETONE: Contains a phenyl group with a methoxy substituent but differs in the functional groups attached.
BENZOIC ACID, 4-METHOXY-, ETHYL ESTER: Similar ester functional group but different core structure.
Properties
IUPAC Name |
methyl 4-[(4-ethenylphenyl)methoxy]-6-methoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-4-14-5-7-15(8-6-14)13-26-20-12-19(21(23)25-3)22-18-10-9-16(24-2)11-17(18)20/h4-12H,1,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRFAKVIAOSSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=C(C=C3)C=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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